molecular formula C19H15F2N5O4S2 B5170101 3,4-difluoro-N-[[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]benzamide

3,4-difluoro-N-[[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]benzamide

Cat. No.: B5170101
M. Wt: 479.5 g/mol
InChI Key: JFAPNLBUMQRQRD-UHFFFAOYSA-N
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Description

3,4-difluoro-N-[[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-[[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzamide core: This can be achieved through the reaction of 3,4-difluorobenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the sulfamoyl group: This involves the reaction of the intermediate with 6-methoxypyrimidine-4-sulfonyl chloride in the presence of a base.

    Formation of the carbamothioyl linkage: This step involves the reaction of the intermediate with a thiocarbamoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-[[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the sulfamoyl or carbamothioyl groups.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or thiols.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the effects of specific functional groups on biological activity.

    Industrial Applications: The compound’s unique properties make it suitable for use in various industrial processes, including the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-[[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through the binding of its functional groups to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide
  • N-(4-(6-methoxypyrimidin-4-yl)phenyl)-3,4-difluorobenzamide

Uniqueness

3,4-difluoro-N-[[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]benzamide is unique due to the presence of both sulfamoyl and carbamothioyl groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s binding affinity to specific targets and improve its overall efficacy in various applications.

Properties

IUPAC Name

3,4-difluoro-N-[[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N5O4S2/c1-30-17-9-16(22-10-23-17)26-32(28,29)13-5-3-12(4-6-13)24-19(31)25-18(27)11-2-7-14(20)15(21)8-11/h2-10H,1H3,(H,22,23,26)(H2,24,25,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFAPNLBUMQRQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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